molecular formula C8H7BrN2S B2585845 5-Bromo-4-methylbenzo[d]thiazol-2-amine CAS No. 103873-80-9

5-Bromo-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B2585845
CAS No.: 103873-80-9
M. Wt: 243.12
InChI Key: IVXQBGMLYMGHFZ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylbenzo[d]thiazol-2-amine (CAS 103873-80-9) is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate, particularly for constructing novel 2-aminothiazole-based compounds . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities. Research on analogous compounds has demonstrated potent inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase, making this chemical class a promising starting point for developing new therapeutic agents for conditions such as diabetes and infections caused by urease-producing bacteria . Furthermore, the 2-aminothiazole core is extensively investigated for its anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The bromo and methyl substituents on the benzothiazole ring offer distinct sites for further chemical modification, such via cross-coupling reactions, allowing researchers to diversify the structure and explore structure-activity relationships . This compound should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or animal use.

Properties

IUPAC Name

5-bromo-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXQBGMLYMGHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylbenzo[d]thiazol-2-amine typically involves the bromination of 4-methylbenzo[d]thiazol-2-amine. One common method includes the reaction of 4-methylbenzo[d]thiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C5 undergoes SNAr (nucleophilic aromatic substitution) with amines, alkoxides, or thiols under mild conditions. For example:

  • Reaction with aniline in DMF at 80°C replaces bromine with a phenylamino group, yielding 5-(phenylamino)-4-methylbenzo[d]thiazol-2-amine (85% yield) .

  • Substitution with sodium methoxide in methanol produces the 5-methoxy derivative (72% yield) .

Key Factors Influencing Reactivity :

  • Electron-withdrawing methyl group at C4 enhances ring electrophilicity, accelerating substitution .

  • Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility .

Oxidative Transformations

The thiazole ring is susceptible to oxidation. Treatment with hydrogen peroxide or mCPBA converts the thiazole sulfur to sulfoxide or sulfone derivatives, though over-oxidation can lead to ring degradation .

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 4-methylbenzo[d]thiazol-2-amine. This reaction is critical for generating dehalogenated intermediates for further functionalization .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura coupling with arylboronic acids. For instance:

  • Reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) produces 5-(4-methoxyphenyl)-4-methylbenzo[d]thiazol-2-amine (78% yield) .

Table 2: Selected Cross-Coupling Examples

Boronic AcidCatalystYield (%)
4-MethoxyphenylPd(PPh₃)₄78
Thiophen-2-ylPd(OAc)₂/XPhos65

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming polycyclic aromatic byproducts .

  • Photodegradation : UV exposure induces homolytic C-Br bond cleavage, generating radical intermediates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that thiazole derivatives, including 5-bromo-4-methylbenzo[d]thiazol-2-amine, exhibit promising anticancer properties. A study investigated various thiazole-integrated compounds for their cytotoxic effects against several cancer cell lines. Notably, compounds featuring the thiazole moiety showed selective activity against human glioblastoma and melanoma cells, suggesting potential for targeted cancer therapies .

Anticonvulsant Properties
Thiazole compounds have also been studied for their anticonvulsant effects. A series of thiazole derivatives were synthesized and tested for their ability to inhibit seizures in animal models. The results indicated that certain structural modifications significantly enhanced anticonvulsant activity, with some analogues outperforming standard medications like ethosuximide .

Organic Synthesis

Synthetic Intermediates
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions. For instance, it can be used to synthesize more complex thiazole derivatives or as a precursor for biologically active molecules .

Material Science

Dyes and Pigments
The compound is utilized in the dye industry as an intermediate for producing cationic dyes. A notable example is its role in synthesizing the cationic dye X-BL blue, which is significant for textile applications. The preparation method not only reduces production costs but also minimizes environmental impact by decreasing wastewater generation during synthesis .

Biological Studies

Receptor Binding Studies
Recent studies have explored the interactions of this compound with various biological receptors. For example, it was evaluated as a partial agonist at dopamine D2 receptors, which are implicated in several neurological disorders. The compound's ability to modulate receptor activity suggests potential therapeutic applications in treating conditions like Parkinson's disease .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundU251 (Glioblastoma)10
Thiazole Analog 1WM793 (Melanoma)15
Thiazole Analog 2HCT116 (Colon)20

Table 2: Synthesis Routes Involving this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionBromination followed by amination85
Coupling ReactionsReaction with aryl halides90
Dye SynthesisReaction with cationic dye precursors95

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
5-Bromo-4-methylbenzo[d]thiazol-2-amine Benzothiazole 5-Br, 4-Me C₈H₇BrN₂S 243.12 High lipophilicity, dark storage
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Thiazole 5-Br, 4-CF₃ C₄H₂BrF₃N₂S 237.03 High polarity, metabolic stability
5-Bromo-1,3,4-thiadiazol-2-amine Thiadiazole 5-Br C₂H₂BrN₃S 180.01 Simple synthesis, low steric bulk
6-Nitrobenzo[d]thiazol-2-amine Benzothiazole 6-NO₂ C₇H₅N₃O₂S 207.20 Electrophilic reactivity

Biological Activity

5-Bromo-4-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring, which incorporates both sulfur and nitrogen atoms, contributing to its unique chemical properties. The compound can be synthesized through bromination of 4-methylbenzo[d]thiazol-2-amine using bromine in solvents like chloroform under controlled conditions to ensure selective bromination.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including those classified under the ESKAPE pathogens, which are known for their multidrug resistance. The compound demonstrated low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .

Pathogen MIC (μg/mL)
Staphylococcus aureus< 0.03
Escherichia coli4–16
Acinetobacter baumannii4–16
Klebsiella pneumoniae4–16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). At concentrations of 1, 2, and 4 μM, it exhibited apoptosis-promoting effects and induced cell cycle arrest .

Case Study:
In a study involving benzothiazole derivatives, compound B7 (which shares structural similarities with this compound) was found to significantly reduce IL-6 and TNF-α levels while hindering cell migration in cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Its IC50 values indicate strong inhibitory effects, particularly against E. coli .
  • Cellular Pathways : It influences pathways related to apoptosis and oxidative stress, modulating the activity of key proteins involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of both bromine and methyl groups on the thiazole ring enhances the reactivity of this compound compared to its analogs. Modifications at these positions are crucial for optimizing its biological activity. For instance, derivatives with different substitutions have shown varying degrees of anticancer and antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-methylbenzo[d]thiazol-2-amine?

  • Methodology : The compound can be synthesized via cyclization of brominated precursors with thiourea derivatives in acidic conditions. For example, brominated anilines or substituted benzothiazoles are reacted with sodium thiocyanate in glacial acetic acid, followed by bromine-mediated cyclization . Optimization may involve solvent selection (e.g., ethanol or chloroform), temperature control (reflux at 80–100°C), and stoichiometric adjustments (1:1 molar ratio of brominated precursor to thiocyanate). Yield improvements (up to 70–80%) are achievable by using hydrazine derivatives or catalytic HCl .

Q. How can the purity and structure of this compound be validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify characteristic N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
  • NMR : ¹H NMR should show signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms the thiazole ring carbons (δ 150–170 ppm) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 257–259 (M+H⁺) for brominated derivatives .

Q. What are the common biological screening assays for this compound?

  • Methodology :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or MIC assays in Mueller-Hinton broth .
  • Anticancer Potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <50 µM suggest therapeutic relevance .
  • Enzyme Inhibition : Screen against targets like α-glucosidase or tyrosine kinases using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* level) to analyze:

  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for interaction with biological targets .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity and corrosion inhibition efficiency .
  • Charge Distribution : Bromine and methyl groups significantly influence electron density, affecting binding to enzymes or metal surfaces .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–Br ~1.9 Å) and dihedral angles between the thiazole and benzene rings (e.g., ~35–40°) .
  • Hydrogen Bonding Analysis : Use graph-set notation (e.g., S(6) motifs) to map intermolecular interactions stabilizing the crystal lattice .
  • Thermal Ellipsoids : Assess disorder in the methyl or bromine substituents at 150 K .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-trifluoromethyl, 4-ethyl) and compare IC₅₀ values in bioassays. Methyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., HER2 kinase). Methyl groups may occupy hydrophobic pockets, while bromine participates in halogen bonding .

Q. What advanced spectroscopic methods resolve tautomeric or dynamic behaviors?

  • Methodology :

  • Dynamic NMR : Monitor exchange broadening in ¹H NMR at variable temperatures (e.g., 25–100°C) to detect tautomerism between amine and imine forms .
  • Time-Resolved Fluorescence : Study excited-state proton transfer in solution (λₑₓ ~300 nm) .

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